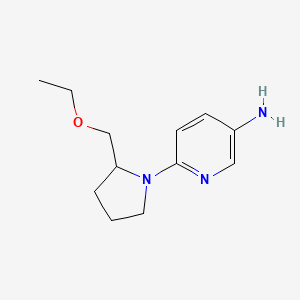

6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both pyridine and pyrrolidine moieties. The compound is officially registered under Chemical Abstracts Service number 2098014-22-1, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C₁₂H₁₉N₃O indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 221.30 grams per mole.

The systematic name reflects the structural arrangement where the pyrrolidine ring is substituted at the 2-position with an ethoxymethyl group (–CH₂OCH₂CH₃), and this substituted pyrrolidine system is connected to the pyridine ring at the 6-position. The pyridine ring bears an amino group at the 3-position, completing the molecular architecture. Alternative nomenclature systems may refer to this compound using different descriptive approaches, but the Chemical Abstracts Service designation remains the standard for scientific literature and regulatory purposes.

The Simplified Molecular Input Line Entry System representation of this compound is documented as NC1=CC=C(N2C(COCC)CCC2)N=C1, which provides a linear notation describing the connectivity and arrangement of atoms within the molecule. This systematic representation facilitates computational analysis and database searches while maintaining consistency across different chemical information systems.

Properties

IUPAC Name |

6-[2-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-16-9-11-4-3-7-15(11)12-6-5-10(13)8-14-12/h5-6,8,11H,2-4,7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAZHRNHKVKWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives have been reported to have bioactive properties .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biological Activity

6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a complex organic compound that combines a pyridine ring with a pyrrolidine moiety, featuring an ethoxymethyl substituent. This unique structure suggests potential biological activities, particularly in the realm of medicinal chemistry and drug discovery. The compound's ability to interact with various biological targets positions it as a candidate for further research in therapeutic applications.

Structural Characteristics

The molecular formula of 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is C12H19N3O, with a molecular weight of 221.3 g/mol. The compound's structure includes:

- Pyridine Ring : Known for its role in various biological activities.

- Pyrrolidine Ring : Often associated with neuroactive properties.

- Ethoxymethyl Group : Enhances reactivity and potential interactions with biological systems.

Biological Activity

Research indicates that 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be beneficial in treating conditions where enzyme modulation is required.

- Receptor Interaction : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine. For example, derivatives of pyridine and pyrrolidine have demonstrated varying degrees of efficacy against cancer cell lines and microbial infections.

- Antitumor Activity : A related compound showed significant antitumor effects against P388 murine leukemia cells, indicating that structural modifications can enhance activity against cancer cells .

- Inhibition of Cytokine Production : Compounds within this class have also been noted for their ability to inhibit cytokine production in models of autoimmune diseases, highlighting their therapeutic potential .

- Neuroprotective Effects : Some derivatives have been studied for neuroprotective properties, suggesting that modifications to the pyrrolidine ring can influence neuroactivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine. Key factors include:

- Substituent Effects : The presence and position of substituents on the pyridine and pyrrolidine rings significantly affect the compound's biological profile.

Table 2: Structure-Activity Relationships

| Compound | Substituents | Biological Activity |

|---|---|---|

| Compound A | Ethoxymethyl | Moderate enzyme inhibition |

| Compound B | Methoxymethyl | High receptor affinity |

| Compound C | Hydroxymethyl | Strong antimicrobial activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

6-(Pyrrolidin-1-yl)pyridin-3-amine (CAS: 92808-19-0)

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : 163.22 g/mol

- Key Differences : Lacks the ethoxymethyl substituent on the pyrrolidine.

- This simpler analog is often used as a scaffold for further derivatization .

6-(2-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine (CAS: 1211530-56-1)

- Molecular Formula : C₁₁H₁₈N₄

- Molecular Weight : 206.29 g/mol

- Key Differences: Substitutes ethoxymethyl with a dimethylamino group on the pyrrolidine.

Piperidine and Piperazine Derivatives

6-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (CAS: 2097994-89-1)

- Molecular Formula : C₁₃H₂₁N₃O

- Molecular Weight : 235.33 g/mol

- Key Differences : Replaces pyrrolidine with a six-membered piperidine ring.

- Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to differences in ring puckering and hydrogen-bonding capacity .

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine (CAS: 1282824-24-1)

- Molecular Formula : C₁₂H₂₀N₄O

- Molecular Weight : 236.32 g/mol

- Key Differences : Incorporates a piperazine ring with a methoxyethyl substituent.

- The methoxyethyl group may improve water solubility compared to the ethoxymethyl-pyrrolidine analog .

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine (CAS: 295349-69-8)

- Molecular Formula : C₁₁H₁₈N₄

- Molecular Weight : 206.29 g/mol

- Key Differences : Substitutes ethoxymethyl with an ethyl group on piperazine.

Halogenated and Fluorinated Analogs

6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine (CAS: 2098076-35-6)

- Molecular Formula : C₁₁H₁₅F₂N₃O

- Molecular Weight : 255.26 g/mol

- Key Differences : Introduces difluoro and methoxymethyl groups on pyrrolidine.

- Impact : Fluorination enhances metabolic stability and lipophilicity, while the methoxymethyl group retains some polarity. This compound may exhibit prolonged half-life compared to the target .

Salt Forms and Solubility

6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine | 2098014-22-1 | C₁₂H₁₉N₃O | 221.30 | Ethoxymethyl-pyrrolidine |

| 6-(Pyrrolidin-1-yl)pyridin-3-amine | 92808-19-0 | C₉H₁₃N₃ | 163.22 | Pyrrolidine |

| 6-(2-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine | 1211530-56-1 | C₁₁H₁₈N₄ | 206.29 | Dimethylamino-pyrrolidine |

| 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine | 1282824-24-1 | C₁₂H₂₀N₄O | 236.32 | Methoxyethyl-piperazine |

| 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine | 295349-69-8 | C₁₁H₁₈N₄ | 206.29 | Ethyl-piperazine |

| 6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine | 2098076-35-6 | C₁₁H₁₅F₂N₃O | 255.26 | Difluoro-methoxymethyl-pyrrolidine |

Research Findings and Implications

- Solubility Trends : Piperazine derivatives (e.g., CAS 1282824-24-1) generally exhibit higher aqueous solubility than pyrrolidine analogs due to additional hydrogen-bonding sites .

- Metabolic Stability : Fluorinated analogs (e.g., CAS 2098076-35-6) show improved resistance to oxidative metabolism, making them candidates for long-acting therapeutics .

Preparation Methods

General Synthetic Strategies

Two main synthetic strategies are reported for related pyridin-3-amine derivatives bearing pyrrolidinyl substituents:

- Nucleophilic substitution on halogenated pyridine derivatives

- Reductive amination or amide coupling followed by functional group transformations

Method 1: Nucleophilic Substitution on Halogenated Pyridine

A common approach involves starting from a halogenated pyridine (e.g., 6-chloropyridin-3-amine or 6-bromopyridin-3-amine) and performing nucleophilic substitution with a suitably protected or functionalized pyrrolidine derivative.

- Preparation of 6-halopyridin-3-amine intermediate.

- Reaction with 2-(ethoxymethyl)pyrrolidine under basic conditions (e.g., using bases like sodium hydride or potassium tert-butoxide) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature control typically ranges from room temperature to 50–70 °C to optimize substitution efficiency.

- Purification by extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

- Final purification using preparative high-performance liquid chromatography (prep-HPLC) or recrystallization.

This approach is supported by procedures for related compounds where pyrrolidinyl substituents are introduced on pyridine rings via displacement of halogen atoms, as detailed in the Royal Society of Chemistry supplementary data.

Method 2: Reductive Amination and Functional Group Transformations

Another route involves:

- Starting from pyridin-3-amine derivatives.

- Reacting with aldehydes or ketones containing the ethoxymethyl group to form imine intermediates.

- Reductive amination using reducing agents such as sodium cyanoborohydride or borane complexes to install the 2-(ethoxymethyl)pyrrolidin-1-yl substituent.

- Subsequent purification steps similar to those in Method 1.

This method is consistent with classical synthetic protocols for amine functionalization and is referenced in patent literature describing the preparation of pyridin-2-yl-methylamine derivatives.

Detailed Reaction Conditions and Yields

Analytical and Purification Techniques

- Reaction monitoring: Thin layer chromatography (TLC) on silica gel, LCMS for mass confirmation.

- Drying agents: Anhydrous sodium sulfate or magnesium sulfate.

- Purification: Preparative HPLC is preferred for final product isolation to achieve high purity.

- Characterization: 1H NMR, 13C NMR, and mass spectrometry confirm structure and purity.

Research Findings and Optimization Insights

- The choice of base and solvent critically affects the nucleophilic substitution efficiency.

- Reaction temperature optimization improves yield and minimizes side reactions.

- Reductive amination offers a versatile alternative when direct substitution is challenging.

- Protecting groups on the pyrrolidine nitrogen or oxygen functionalities may be employed to improve selectivity and yield.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) has been reported for related compounds but is less common for this specific substitution pattern.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 6-Halopyridin-3-amine + 2-(ethoxymethyl)pyrrolidine | Base (NaH, t-BuONa), THF, 25–70 °C | Direct, relatively high yield | Requires halogenated intermediate |

| Reductive amination | Pyridin-3-amine + aldehyde derivative | NaBH3CN or BH3-Me2S, 0–50 °C | Mild conditions, versatile | May require protection steps |

| Palladium-catalyzed coupling | Aryl halide + amine | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | High selectivity | Requires expensive catalysts |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine with high yield and purity?

- Methodology : The compound can be synthesized via palladium-catalyzed amination reactions, analogous to methods used for structurally similar pyridin-3-amine derivatives . Key steps include:

- Nucleophilic substitution : Reacting 6-chloropyridin-3-amine with 2-(ethoxymethyl)pyrrolidine under basic conditions (e.g., KCO) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C).

- Microwave-assisted synthesis : Accelerating reaction kinetics via microwave irradiation to reduce side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : H and C NMR confirm the pyrrolidine ring substitution pattern and ethoxymethyl group integration. For example, the pyrrolidine protons resonate at δ 1.5–3.5 ppm, while the ethoxy group appears as a triplet near δ 1.2 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for CHNO: 222.16 g/mol) .

- IR spectroscopy : Identify N-H stretching (~3400 cm) and C-O-C vibrations (~1100 cm) .

Q. How does the ethoxymethyl group affect solubility and stability in aqueous vs. organic solvents?

- Methodology :

- LogP determination : Use shake-flask or HPLC methods to measure partitioning between octanol/water. The ethoxymethyl group likely increases hydrophilicity compared to alkyl substituents (e.g., methyl), as seen in analogs like 6-(pyrrolidin-1-yl)pyridin-3-amine derivatives .

- Stability assays : Monitor degradation under acidic/basic conditions (pH 1–12) via HPLC. Ethoxymethyl may hydrolyze to hydroxymethyl under strong acids .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity for biological targets (e.g., kinases, GPCRs)?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). The pyrrolidine ring may occupy hydrophobic pockets, while the pyridin-3-amine group forms hydrogen bonds .

- MD simulations : Assess binding stability over 100+ ns trajectories. Compare with structurally related compounds (e.g., 6-(piperidin-1-yl)pyridin-3-amine derivatives) to evaluate substituent effects .

Q. How do structural modifications (e.g., replacing ethoxymethyl with fluorinated groups) alter bioactivity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 6-(2-(trifluoroethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine) and test in enzymatic assays. Fluorination may enhance metabolic stability, as observed in pyridazine derivatives .

- In vitro assays : Compare IC values against cancer cell lines (e.g., MCF-7) to quantify potency differences .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology :

- Standardized protocols : Ensure consistent assay conditions (e.g., cell density, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Analytical validation : Use LC-MS to confirm compound integrity during biological testing, as impurities (e.g., hydrolyzed byproducts) may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.